7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring and a tetrahydronaphthalene moiety, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol involves multiple steps, starting with the preparation of the thiophene derivative The thiophene ring is typically synthesized through a series of reactions involving sulfur and a suitable hydrocarbon precursorThe final step involves the reduction of the naphthalene ring to form the tetrahydronaphthalene structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine receptor agonist, mimicking the action of dopamine in the brain. This interaction leads to the activation of downstream signaling pathways, which can influence various physiological processes, including motor control and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Rotigotine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: Another dopamine agonist with similar applications in treating neurological disorders.
Ropinirole: Used for similar therapeutic purposes as rotigotine and pramipexole.
Uniqueness
7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its thiophene ring and tetrahydronaphthalene moiety contribute to its high affinity for dopamine receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
92206-58-1 |
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Molecular Formula |
C19H25NOS |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
7-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C19H25NOS/c1-2-10-20(11-9-19-4-3-12-22-19)17-7-5-15-6-8-18(21)14-16(15)13-17/h3-4,6,8,12,14,17,21H,2,5,7,9-11,13H2,1H3 |
InChI Key |
FKPNKWMJMHRBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=C(C=C3)O |
Origin of Product |
United States |
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